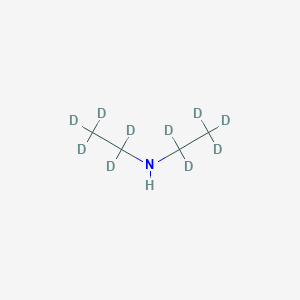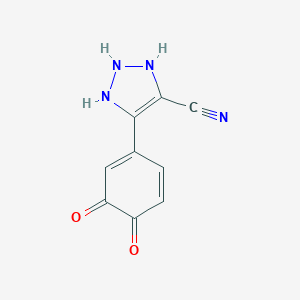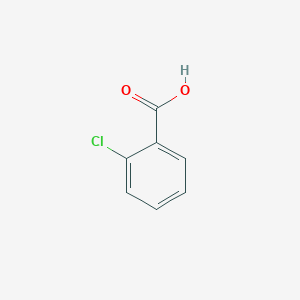
Carbamato de terc-butil but-3-in-1-il
Descripción general
Descripción
tert-Butyl but-3-yn-1-ylcarbamate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is also known by its IUPAC name, tert-butyl 3-butynylcarbamate . This compound is typically found as a colorless to yellow sticky oil or semi-solid . It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
tert-Butyl but-3-yn-1-ylcarbamate is widely used in scientific research due to its versatility. In chemistry, it serves as a building block for the synthesis of various organic compounds . In biology and medicine, it is used in the development of pharmaceuticals and as a reagent in biochemical assays . The compound’s unique structure allows it to participate in click chemistry reactions, making it valuable for constructing complex molecular architectures . Additionally, it finds applications in material science, particularly in the development of new materials with enhanced properties .
Métodos De Preparación
tert-Butyl but-3-yn-1-ylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-pentynoic acid with tert-butanol in the presence of diphenyl phosphoryl azide and triethylamine . The reaction is carried out at low temperatures to ensure the desired product is formed. Another method involves the reaction of but-3-ynylamine hydrochloride with tert-butyl chloroformate in the presence of a base such as triethylamine . Industrial production methods typically follow similar synthetic routes but are optimized for larger-scale production.
Análisis De Reacciones Químicas
tert-Butyl but-3-yn-1-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride, water, and dichloromethane . For example, the compound can be hydrolyzed to form but-3-ynylamine hydrochloride when reacted with hydrogen chloride in dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of tert-Butyl but-3-yn-1-ylcarbamate involves its ability to undergo various chemical reactions that modify its structure and function. The compound’s alkyne group is particularly reactive, allowing it to form covalent bonds with other molecules . This reactivity is harnessed in various applications, including the synthesis of pharmaceuticals and the development of new materials. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparación Con Compuestos Similares
tert-Butyl but-3-yn-1-ylcarbamate can be compared with other similar compounds, such as tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique alkyne group in tert-Butyl but-3-yn-1-ylcarbamate makes it particularly valuable for click chemistry reactions, setting it apart from other similar compounds .
Propiedades
IUPAC Name |
tert-butyl N-but-3-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQTGRBVMERHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443951 | |
| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149990-27-2 | |
| Record name | tert-Butyl but-3-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(but-3-yn-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
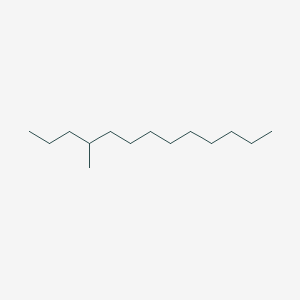
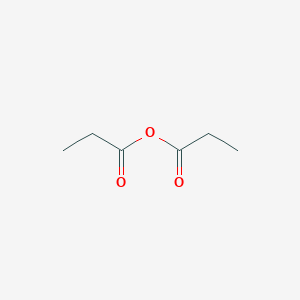
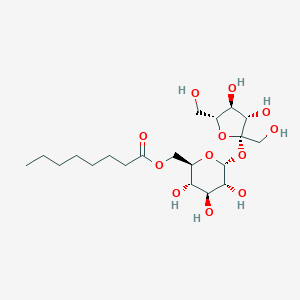

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)
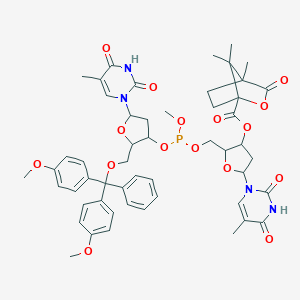

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)
